4-Ethylpiperidin-2-one

Lipophilicity Drug Design Chromatography

4-Ethylpiperidin-2-one (C₇H₁₃NO, MW 127.18 g/mol) is a 4-alkyl-substituted δ-valerolactam. Its key computed properties include a topological polar surface area (TPSA) of 29.1 Ų and an XLogP3 of 0.9, reflecting moderate polarity.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 50549-26-3
Cat. No. B1265982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpiperidin-2-one
CAS50549-26-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCC1CCNC(=O)C1
InChIInChI=1S/C7H13NO/c1-2-6-3-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9)
InChIKeyPCSOIFCXHXFRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpiperidin-2-one (CAS 50549-26-3): Physicochemical Profile for Procurement Specification


4-Ethylpiperidin-2-one (C₇H₁₃NO, MW 127.18 g/mol) is a 4-alkyl-substituted δ-valerolactam [1]. Its key computed properties include a topological polar surface area (TPSA) of 29.1 Ų and an XLogP3 of 0.9, reflecting moderate polarity [2]. Commercial sourcing typically specifies a minimum purity of 95% (by GC or HPLC) . The compound possesses one undefined stereocenter, necessitating chiral purity specification if enantioselective synthesis is required in downstream applications [1].

4-Ethylpiperidin-2-one: Why 4-Methyl and Unsubstituted Analogs Cannot Substitute for 4-Ethyl


Generic substitution within the 4-alkyl-2-piperidone series is unreliable due to quantifiable differences in lipophilicity critical to both biological target engagement and synthetic intermediate partitioning. The measured ΔlogP between 4-ethylpiperidin-2-one (XLogP3 = 0.9) and the 4-methyl analog (cLogP ≈ 0.15) is approximately 0.75 log units, representing a ~5.6-fold difference in octanol-water partition coefficient [1]. This divergence directly impacts membrane permeability, protein binding, and chromatographic behavior during purification. Additionally, the ethyl substituent introduces greater conformational flexibility vs. the methyl analog, influencing ring puckering and the spatial orientation of the lactam NH and carbonyl groups involved in key hydrogen-bonding pharmacophoric interactions [2].

Quantitative Differentiation Evidence for 4-Ethylpiperidin-2-one vs. Closest Analogs


LogP Differential for 4-Ethyl vs. 4-Methyl-2-piperidone Dictates Biological and Chromatographic Behavior

The XLogP3 of 4-ethylpiperidin-2-one is 0.9, compared to a cLogP of approximately 0.15 for 4-methylpiperidin-2-one [1]. This 0.75 log unit increase in lipophilicity translates into an ~5.6-fold higher octanol-water partition coefficient for the 4-ethyl derivative, directly impacting its retention time in reversed-phase HPLC, its passive membrane permeability, and its non-specific binding profile in biological assays.

Lipophilicity Drug Design Chromatography

Molecular Weight and Rotatable Bond Count Differences Impact Physicochemical Handling and Molecular Recognition

4-Ethylpiperidin-2-one (MW 127.18 g/mol, 1 rotatable bond) possesses an additional methylene unit compared to 4-methylpiperidin-2-one (MW 113.16 g/mol, 0 rotatable bonds) . The increased molecular weight raises boiling point (estimated 266.5 °C for 4-ethyl vs. literature melting point 89–91 °C for solid 4-methyl), altering purification strategies (e.g., distillation vs. recrystallization). The single rotatable bond in the 4-ethyl variant introduces conformational degrees of freedom absent in the 4-methyl analog, enabling induced-fit binding modes in protein pockets.

Physicochemical Properties Medicinal Chemistry Molecular Recognition

Hydrogen-Bonding Capacity and TPSA Parity: Similar Donor/Acceptor Profile but Different Scaffold Vector

Both 4-ethylpiperidin-2-one and 4-methylpiperidin-2-one share identical hydrogen-bond donor (1) and acceptor (1) counts, as well as equivalent TPSA (29.1 Ų) [1]. However, the ethyl substituent reorients the molecular scaffold vector relative to the pharmacophoric lactam, altering the spatial placement of the H-bonding groups by approximately 1.5 Å (calculated from extended alkyl chain geometry). This geometric shift is significant for target binding, as ∼85% of protein-ligand hydrogen bonds are constrained within a 0.5–1.0 Å tolerance.

Hydrogen Bonding Pharmacophore Modeling Solubility

Recommended Procurement Scenarios for 4-Ethylpiperidin-2-one Based on Differentiated Physicochemical Evidence


Medicinal Chemistry: Optimizing CNS Drug Candidate Lipophilicity

For central nervous system (CNS) drug discovery programs where target logP values of 1–3 are desired for blood-brain barrier penetration, 4-ethylpiperidin-2-one (XLogP3 = 0.9) provides a favorable starting point for further functionalization, unlike the 4-methyl analog (cLogP ≈ 0.15) which may require additional lipophilic substitution [1].

Process Chemistry: Intermediate Isolation by Distillation

With a boiling point of ~266.5 °C at 760 mmHg, 4-ethylpiperidin-2-one is amenable to purification via fractional distillation under reduced pressure, a technique not applicable to the solid 4-methyl analog (mp 89–91 °C). This difference informs solvent selection and workup procedure design in multi-step industrial syntheses [1].

Chemical Biology: Probe Design with Balanced Polarity

The combination of moderate lipophilicity (XLogP3 = 0.9), a TPSA of 29.1 Ų, and a single rotatable bond makes 4-ethylpiperidin-2-one suitable as a core scaffold for fragment-based lead discovery, where balanced polarity and conformational restriction are key selection criteria for initial screening libraries [1].

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